molecular formula C19H28N4O4 B2670011 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea CAS No. 894027-98-6

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea

Cat. No.: B2670011
CAS No.: 894027-98-6
M. Wt: 376.457
InChI Key: VKDGFWMFTYKCRO-UHFFFAOYSA-N
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Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a methoxyphenyl group, and a morpholinopropyl urea moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidinone ring, followed by the introduction of the methoxyphenyl group and the morpholinopropyl urea moiety. Common reagents used in these reactions include various amines, isocyanates, and protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the urea moiety.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl derivatives: These compounds share the pyrrolidinone and methoxyphenyl groups but differ in other substituents.

    Morpholinopropyl urea derivatives: These compounds have the morpholinopropyl urea moiety but may have different aromatic or heterocyclic groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-morpholin-4-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-26-17-5-3-16(4-6-17)23-14-15(13-18(23)24)21-19(25)20-7-2-8-22-9-11-27-12-10-22/h3-6,15H,2,7-14H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDGFWMFTYKCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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